molecular formula C16H26Br2OSi B12090622 (3,5-Dibromo-4-methylphenoxy)triisopropylsilane

(3,5-Dibromo-4-methylphenoxy)triisopropylsilane

Cat. No.: B12090622
M. Wt: 422.3 g/mol
InChI Key: DEVHWFFCANQIGK-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-methylphenoxy)triisopropylsilane is a chemical compound with the molecular formula C16H26Br2OSi It is characterized by the presence of two bromine atoms, a methyl group, and a triisopropylsilane group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-methylphenoxy)triisopropylsilane typically involves the bromination of 4-methylphenol followed by the introduction of the triisopropylsilane group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The triisopropylsilane group is then introduced using a silylating agent like triisopropylsilyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-4-methylphenoxy)triisopropylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy ring can undergo oxidation or reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to quinones or hydroquinones, respectively.

Scientific Research Applications

(3,5-Dibromo-4-methylphenoxy)triisopropylsilane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-methylphenoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The bromine atoms and the phenoxy ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dibromo-4-methylphenol): Similar structure but lacks the triisopropylsilane group.

    (4-Methylphenoxy)triisopropylsilane: Similar structure but lacks the bromine atoms.

    (3,5-Dibromo-4-methylphenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.

Uniqueness

(3,5-Dibromo-4-methylphenoxy)triisopropylsilane is unique due to the presence of both bromine atoms and the triisopropylsilane group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C16H26Br2OSi

Molecular Weight

422.3 g/mol

IUPAC Name

(3,5-dibromo-4-methylphenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C16H26Br2OSi/c1-10(2)20(11(3)4,12(5)6)19-14-8-15(17)13(7)16(18)9-14/h8-12H,1-7H3

InChI Key

DEVHWFFCANQIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)O[Si](C(C)C)(C(C)C)C(C)C)Br

Origin of Product

United States

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